![molecular formula C20H12F4N2O4 B2551499 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400082-71-5](/img/structure/B2551499.png)
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves the functionalization of precursor molecules. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid via the reaction with 2,3-diaminopyridine suggests that similar amide formation reactions could be involved in the synthesis of the compound , given its carboxamide group .
Molecular Structure Analysis
The molecular structure of the compound likely features a pyridine ring, as indicated by the "pyridinecarboxamide" portion of its name, which is a common structure in compounds with potential biological activity, such as the antiallergic agents mentioned in the second paper . The presence of difluorobenzene rings suggests the compound may have significant aromatic character, which could influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The compound's reactivity could be inferred from similar structures. For example, the reactivity of the pyridinecarboxamide moiety in the antiallergic agents suggests that the compound may also undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution . The difluorobenzene rings may also participate in electrophilic substitution reactions, although the presence of the strong electron-withdrawing fluorine atoms could deactivate the ring towards such reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can hypothesize based on the structure. The difluorobenzene rings could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The presence of multiple aromatic rings and a heterocyclic pyridine suggests the compound may exhibit significant UV/Vis absorbance, which could be useful in spectroscopic analysis.
Scientific Research Applications
Pyridyl Substituted Benzamides with Enhanced Emission Properties
Researchers have investigated pyridyl substituted benzamides, showcasing their potential in luminescence and nano-aggregate formation with enhanced emission properties in both solutions and solid states. Such compounds exhibit mechanochromic properties and respond to multiple stimuli, indicating their applicability in developing new materials for optical and electronic devices (Srivastava et al., 2017).
Metal-assisted Electrocyclic Reactions
The study on metal-assisted electrocyclic reactions of certain pyridine derivatives reveals their transformation into complex structures, further illustrating the chemical versatility and potential for creating novel compounds with specific functionalities (Pal et al., 2000).
Hyperbranched Aromatic Polyimides
Research into hyperbranched aromatic polyimides demonstrates the synthesis and properties of materials derived from pyridine and benzodioxole-related compounds. These materials exhibit solubility in common solvents and have significant potential in advanced material applications, such as in electronics or as novel polymers (Yamanaka et al., 2000).
Synthesis of Stereoselective Compounds
The development of stereoselective synthesis methods for complex organic compounds, including intermediates for pharmaceuticals, highlights the importance of precise chemical manipulation in creating substances with potential therapeutic applications (Lall et al., 2012).
properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N2O4/c21-12-4-5-15(14(22)9-12)25-18(27)13-2-1-7-26(19(13)28)10-11-3-6-16-17(8-11)30-20(23,24)29-16/h1-9H,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXFJKWTTGOLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC4=C(C=C3)OC(O4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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